3-(2,2-Dimethylhydrazinyl)propanenitrile

Description

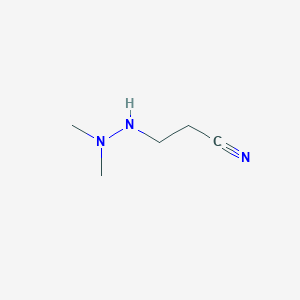

3-(2,2-Dimethylhydrazinyl)propanenitrile is a nitrile-containing compound featuring a dimethylhydrazine moiety attached to a propanenitrile backbone. Its molecular formula is C₅H₁₀N₄, with a molecular weight of 126.16 g/mol . Key structural characteristics include:

- Two methyl groups on the hydrazine nitrogen.

- A nitrile group (-C≡N) at the terminal position.

- A flexible three-carbon chain connecting the hydrazinyl and nitrile groups.

The compound exhibits a melting point of 186.6–187.3 °C and distinct NMR signals (¹H: δ 2.82 ppm for methyl groups; ¹³C: δ 21.9 for CH₃, δ 117.0–121.2 for nitrile carbons) . It is primarily reported in synthetic chemistry contexts, such as intermediates for larger heterocyclic systems (e.g., 1,6-diazahex derivatives) .

Properties

IUPAC Name |

3-(2,2-dimethylhydrazinyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-8(2)7-5-3-4-6/h7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIIXRFUWYRVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284675 | |

| Record name | 3-(2,2-Dimethylhydrazinyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22705-94-8 | |

| Record name | NSC38235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,2-Dimethylhydrazinyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dimethylhydrazin-1-yl)propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6HXY98DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method for preparing nitriles, including 3-(2,2-Dimethylhydrazinyl)propanenitrile, involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.

From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-(2,2-Dimethylhydrazinyl)propanenitrile can undergo oxidation reactions, where the hydrazinyl group is oxidized to form various products.

Reduction: The nitrile group in this compound can be reduced to form primary amines.

Substitution: This compound can participate in substitution reactions, where the hydrazinyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidation of the hydrazinyl group can lead to the formation of azides or other nitrogen-containing compounds.

Reduction: Reduction of the nitrile group results in the formation of primary amines.

Substitution: Substitution reactions can yield a wide range of products, depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethylhydrazinyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylhydrazinyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group can form reactive intermediates that interact with enzymes and other proteins, potentially leading to various biological effects. The nitrile group can also participate in reactions that modify the compound’s activity and interactions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-(2,2-dimethylhydrazinyl)propanenitrile with structurally related hydrazinyl nitriles:

Key Observations:

- Substituent Effects :

- Melting Points :

Pharmacological Activity

- 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives inhibit immune complex-induced inflammation, mimicking hydrocortisone’s effects in reducing pleural exudate volume and leukocyte accumulation in rats . Structure-Activity Relationship (SAR): The hydrazino group’s nitrogen (N1') is critical for anti-inflammatory activity; electron-rich substituents optimize efficacy .

Toxicity Considerations

- Dimethylhydrazine Derivatives: Compounds like daminozide (a plant growth regulator) degrade into hydrazine, a known carcinogen .

Biological Activity

3-(2,2-Dimethylhydrazinyl)propanenitrile, with the molecular formula CHN and a molecular weight of 113.16 g/mol, is a compound that features both a dimethylhydrazinyl group and a nitrile group. This unique structure allows for diverse biological activities, making it an interesting subject of study in medicinal chemistry and biological research.

The compound exhibits several key chemical properties:

- Oxidation : The hydrazinyl group can be oxidized to form various nitrogen-containing compounds.

- Reduction : The nitrile group can be reduced to primary amines.

- Substitution : The hydrazinyl group can participate in substitution reactions with various nucleophiles.

These reactions are significant as they indicate potential pathways for modifying the compound's biological activity and interactions with biomolecules .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with enzymes and proteins within biological systems. The hydrazinyl group is particularly notable for its potential to engage in redox reactions, which may influence various metabolic pathways. The nitrile group also contributes to the compound's reactivity, allowing it to participate in further biochemical transformations .

Biological Activity

Research has highlighted several areas where this compound demonstrates biological activity:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, MTT assays have been utilized to assess its growth inhibition capabilities in various cancer models .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in tumor progression. Its structural features may allow it to interact effectively with active sites on these enzymes .

- Toxicological Studies : Investigations into the toxicological profile of this compound indicate that while it has promising bioactivity, there are also concerns regarding its safety and potential side effects .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N,N-Dimethylhydrazine | Lacks nitrile group | Known for its use in rocket propellants |

| Propanenitrile | Lacks hydrazinyl group | Exhibits some biological activity |

| Hydroxynitriles | Contains hydroxyl and nitrile groups | Varies widely in biological applications |

This compound stands out due to its dual functional groups, which confer distinct reactivity and potential biological applications not seen in these other compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.